molecular formula C16H15N3O3S B2686824 N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide CAS No. 1796969-67-9

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2686824
CAS No.: 1796969-67-9
M. Wt: 329.37
InChI Key: JUYOBKJXHVQTGZ-UHFFFAOYSA-N
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Description

N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide is a heterocyclic compound featuring a thiophene core substituted with a 3-methyl-1,2,4-oxadiazole ring at the 2-position and an acetamide group linked to an o-tolyloxy moiety. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry applications . The thiophene moiety contributes to π-π stacking interactions, while the o-tolyloxy group introduces steric and electronic effects that may influence solubility and target engagement.

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-5-3-4-6-13(10)21-9-14(20)18-12-7-8-23-15(12)16-17-11(2)19-22-16/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYOBKJXHVQTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(SC=C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the acetamide moiety: The final step involves the acylation of the intermediate compound with an acetamide derivative, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The unique electronic properties of the oxadiazole and thiophene rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Core Heterocycles: The target compound’s thiophene-oxadiazole core differs from cephalosporins’ β-lactam bicyclic systems and thioxothiazolidinones’ sulfur-rich rings . Thiophene’s planar structure may enhance membrane permeability compared to bulkier β-lactams.

Acetamide Substituents: The o-tolyloxy group in the target compound introduces ortho-substitution effects, which may reduce rotational freedom and increase steric hindrance compared to p-tolyl (16b) or 4-methoxyphenoxy (18b) groups . This could impact binding to hydrophobic pockets in biological targets. Nitrophenyl (28) and chlorobenzylidene (9) substituents in analogs suggest electron-withdrawing groups may enhance reactivity or target affinity .

Synthesis and Yield :

  • Cephalosporin derivatives (16b, 18b) exhibit moderate yields (32–54%), likely due to complex bicyclic systems . The target compound’s simpler structure may allow higher yields if synthesized via analogous acetamide coupling routes (e.g., chloroacetyl chloride reflux, as in ) .
  • Thioxothiazolidinyl-acetamides achieve up to 90% yields, attributed to optimized thiourea cyclization conditions .

Biological Implications: Cephalosporins (16b, 18b) target non-replicating Mycobacterium tuberculosis, highlighting the role of oxadiazole in enhancing selectivity . The target compound’s thiophene and o-tolyloxy groups may redirect activity toward other pathogens or enzymes. Thioxothiazolidinyl-acetamides inhibit urease, suggesting the acetamide-thiophene scaffold could be repurposed for similar enzymatic targets .

Research Findings and Implications

  • Metabolic Stability : The 1,2,4-oxadiazole ring resists hydrolysis, a feature shared with pyrazole hybrid 28 and cephalosporins, suggesting prolonged in vivo half-life .
  • Synthetic Feasibility : Analogous acetamide couplings () and oxadiazole-forming reactions () support scalable synthesis of the target compound .

Biological Activity

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a 1,2,4-oxadiazole ring and a thiophene moiety, which contribute to its biological properties. The presence of the o-tolyloxy group enhances its lipophilicity and potential interaction with biological targets.

Chemical Formula : C14H15N3O2S
Molecular Weight : 273.35 g/mol
CAS Number : 73167785

Biological Activity Overview

Research has demonstrated that compounds containing oxadiazole and thiophene structures exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Compounds similar to this compound have shown significant antibacterial effects against various pathogens. For instance, derivatives with oxadiazole rings have been reported to inhibit the growth of Xanthomonas oryzae with effective concentrations (EC50 values) ranging from 19.44 to 36.25 μg/mL .
    • The antifungal potential is also notable, with moderate activity observed against Rhizoctonia solani .
  • Anticancer Activity :
    • The compound's structural components suggest potential anticancer properties. SAR studies indicate that modifications in the oxadiazole and thiophene rings can enhance cytotoxicity against cancer cell lines . For example, compounds with similar structures have demonstrated IC50 values below 10 µg/mL against various cancer cell lines .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds within this class can inhibit key enzymes involved in metabolic pathways. For instance, some oxadiazole derivatives target acetyl-CoA carboxylase (ACC), which is crucial for fatty acid synthesis .
  • Cellular Disruption : The interaction of these compounds with cellular membranes can disrupt normal cellular processes, leading to apoptosis in cancer cells .

Case Studies

Several studies have highlighted the efficacy of related compounds:

  • Antimicrobial Efficacy Study :
    A study evaluated the antibacterial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited stronger activity than conventional antibiotics .
  • Cytotoxicity Assessment :
    In vitro assays conducted on cancer cell lines revealed that modifications in the thiophene and oxadiazole moieties significantly affected cytotoxicity. One derivative showed an IC50 value of 5 µg/mL against human glioblastoma cells, demonstrating promising anticancer potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for designing more effective derivatives. Key findings include:

Compound NameStructural FeaturesBiological Activity
3-Methyl-N-{[3-thiophenyl]-1,2,4-oxadiazol}Contains thiophene and oxadiazoleAntimicrobial
5-Trifluoromethyl-N-{[5-methylthiazol]-1,2,4-thiadiazol}Thiadiazole instead of oxadiazoleAnticancer
4-Bromo-N-{[3-pyridyl]-1,2,4-thiadiazol}Different heterocyclic ringAntimicrobial

These compounds illustrate the versatility of heterocyclic chemistry in developing biologically active agents.

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